N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as DMS-114, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Scientific Research Applications
Chemical Synthesis and Derivative Development
This compound serves as a precursor for various chemical syntheses, demonstrating its versatility in creating novel derivatives with potential biological activities. Researchers have explored its utility in synthesizing a range of heterocyclic compounds. For instance, it has been involved in the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives were evaluated for their antimicrobial properties, showing promising results against both Gram-positive and Gram-negative bacteria and fungi, highlighting the compound's role in developing new antimicrobial agents (Hassan et al., 2009). Furthermore, the efficiency of catalytic systems involving this compound has been studied, revealing its effectiveness under solvent-free conditions in synthesizing benzenesulfonamides, thereby expanding its applications in medicinal chemistry (Khashi et al., 2014).
Antimicrobial Activity
The antimicrobial activity of derivatives stemming from this compound has been a significant area of research. Several studies have synthesized and evaluated quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives as antimicrobial agents. These studies have provided insights into the structural requirements for antimicrobial activity, with certain derivatives showing high efficacy against Gram-positive bacteria, underscoring the compound's potential in antimicrobial drug development (Unnamed authors, 2019).
Spectroscopic and Structural Studies
Spectroscopic and structural investigations of derivatives of this compound have contributed to understanding its chemical behavior and interaction mechanisms. Such studies have involved comprehensive theoretical and experimental analyses, including DFT/B3LYP and HF methods, to explore its stability, molecular structure, and electronic properties. These investigations not only provide a deeper understanding of the compound's chemical characteristics but also aid in the design of derivatives with optimized properties for various applications (Mansour & Ghani, 2013).
Enzyme Inhibition and Molecular Docking Studies
Enzyme inhibition studies involving derivatives of this compound have shown significant potential in identifying new therapeutic agents. For example, some derivatives have been assessed for their ability to inhibit cyclooxygenase-2, a key enzyme in the inflammatory process, indicating the compound's relevance in developing anti-inflammatory drugs. Molecular docking studies complement these findings by elucidating the interaction mechanisms between the compound's derivatives and target enzymes, providing valuable insights for drug design and development (Al-Hourani et al., 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-20(2)12-17-7-10(8-18-12)19-23(21,22)11-5-3-4-9(6-11)13(14,15)16/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCCBXLSJUNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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